Octacosa-5,9-dienoic acid
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Overview
Description
Octacosa-5,9-dienoic acid is a long-chain unsaturated fatty acid characterized by the presence of two double bonds at the 5th and 9th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octacosa-5,9-dienoic acid typically involves the stereoselective cross-cyclomagnesiation reaction of terminal aliphatic and oxygen-containing 1,2-dienes with Grignard reagents in the presence of a Cp2TiCl2 catalyst . This method yields the desired dienoic acid with high selectivity and efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned catalytic processes. The scalability of these methods ensures the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Octacosa-5,9-dienoic acid undergoes several types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to yield saturated fatty acids.
Substitution: The double bonds can participate in addition reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is typically used for hydrogenation.
Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in cellular processes and potential as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which octacosa-5,9-dienoic acid exerts its effects involves the inhibition of topoisomerase enzymes. These enzymes play a crucial role in DNA replication and transcription by altering the topological state of DNA. This compound stabilizes the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and ultimately leading to cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Octacosa-5,9-dienoic acid can be compared with other dienoic acids, such as:
Eicosa-5,9-dienoic acid: Similar inhibitory activity on topoisomerase enzymes but with a shorter carbon chain.
Icosadienoic acid: Another dienoic acid with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its long carbon chain and specific positioning of double bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
129596-74-3 |
---|---|
Molecular Formula |
C28H52O2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
octacosa-5,9-dienoic acid |
InChI |
InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h19-20,23-24H,2-18,21-22,25-27H2,1H3,(H,29,30) |
InChI Key |
SQYBLVIRHDYEKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
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